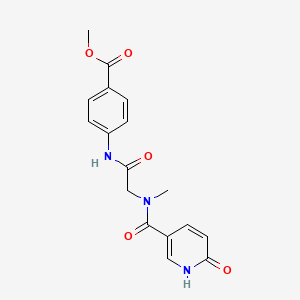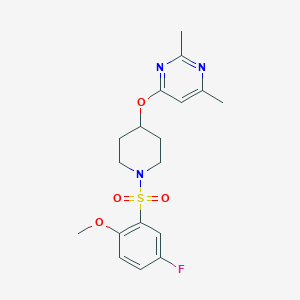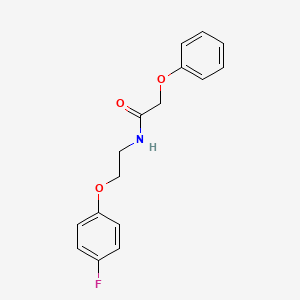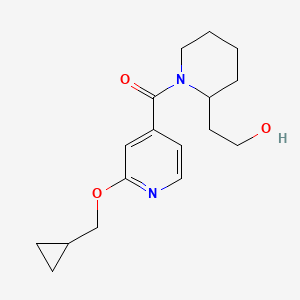
methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, a related compound was found to be a white crystal with a melting point of 161–163 °C .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate, focusing on six unique applications:
Antimicrobial Agents
Methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound’s structure allows it to interfere with bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has been investigated for its anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a valuable molecule for developing new cancer therapies .
Anti-inflammatory Applications
Research has indicated that methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antiviral Activity
Methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate has also been explored for its antiviral properties. It has demonstrated activity against certain viruses by inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which can help in scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as cardiovascular diseases and diabetes .
These applications highlight the versatility and potential of methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate in various fields of scientific research. Each application opens up new avenues for developing therapeutic agents and understanding the underlying mechanisms of different diseases.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Synthesis, antimicrobial, anticancer evaluation and QSAR studies Anti-inflammatory potential of dihydropyridine derivatives Neuroprotective effects of dihydropyridine derivatives Antiviral activity of dihydropyridine derivatives Antioxidant properties of dihydropyridine derivatives
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments .
Mode of Action
It’s known that the resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . This interaction with its targets could lead to changes at the molecular level, potentially influencing the activity of the targets.
Biochemical Pathways
The compound’s interaction with formaldehyde and primary amines suggests it may influence related biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Similar compounds have shown a pronounced antidote effect against certain herbicides , suggesting this compound may have similar effects.
Propiedades
IUPAC Name |
methyl 4-[[2-[methyl-(6-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-20(16(23)12-5-8-14(21)18-9-12)10-15(22)19-13-6-3-11(4-7-13)17(24)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDFZDPWKTKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)


![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)

